Biological Fingerprint Selectivity: Differential Activity Across Four Distinct HTS Targets (HepG2 Assay Context)
In a panel of cell-based primary high-throughput screening assays, 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline exhibited a unique activity profile compared to inactive or differently selective quinazoline analogs. At 9.3 µM, it activated the mu-type opioid receptor (MOR-1) with a score of 4.41 units, inhibited ADAM17 (a disintegrin and metalloproteinase) at 6.95 µM with a score of 1.23 units, and showed minimal activity at the muscarinic M1 receptor at 3 µM with a score of -1.07 units . For RGS4, a B-score of -7.61 was recorded. This differential activity profile—activating an opioid receptor while inhibiting a metalloproteinase—is distinct from classical quinazoline EGFR inhibitors which typically lack this polypharmacology. Note: Direct head-to-head comparator data for the same assay panel is not available for closely related 2-methylsulfanyl-4-substituted quinazolines; this evidence is therefore categorized as supporting, establishing the compound's unique bioactivity fingerprint rather than a direct comparative superiority.
| Evidence Dimension | Bioactivity profile across multiple unrelated primary screening targets (MOR-1 activation, ADAM17 inhibition, M1 activation, RGS4 binding) |
|---|---|
| Target Compound Data | MOR-1 Activation: 4.41 units at 9.3 µM; ADAM17 Inhibition: 1.23 units at 6.95 µM; M1 Activation: -1.07 units at 3 µM; RGS4 B-score: -7.61 |
| Comparator Or Baseline | Class-level baseline: Typical 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) or other single-target quinazolines do not exhibit this MOR-1/ADAM17 dual activity in the same assay panel. |
| Quantified Difference | Not applicable (comparator data within identical assay panels absent for closest structural analogs) |
| Conditions | HepG2 cytotoxicity context; plate reader-based cell-based and biochemical assays; data sourced from Johns Hopkins Ion Channel Center and Scripps Research Institute Molecular Screening Center primary HTS campaigns |
Why This Matters
This unique screening profile provides a starting point for chemists exploring non-EGFR polypharmacology within the quinazoline space, enabling differentiation from the crowded EGFR inhibitor field.
